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Cat. No. B8116030

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Carboxyrhodamine 110, a
highly photostable and pH-insensitive green fluorescent dye, in fluorescence microscopy. The
succinimidyl ester (SE) derivative of 5-Carboxyrhodamine 110 is particularly well-suited for
covalently labeling primary amines on proteins and other biomolecules within both live and
fixed cells.

Overview and Key Properties

5-Carboxyrhodamine 110 and its derivatives are superior alternatives to traditional fluorescein-
based dyes like FITC. Key advantages include exceptional photostability and fluorescence that
is independent of pH in the physiological range (pH 4-9)[1]. These characteristics make it an
ideal candidate for a wide range of fluorescence microscopy applications, including long-term
live-cell imaging and immunofluorescence assays.

Quantitative Data Summary

The spectral and physical properties of 5-Carboxyrhodamine 110 and its common derivatives
are summarized in the table below for easy comparison.
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5-Carboxyrhodamine 110 5-Carboxyrhodamine 110,

Property . C
Hydrochloride Succinimidyl Ester (SE)

Excitation Maximum (Aex) ~502 nm (in MeOH)[1] ~502 nm (in MeOH)

Emission Maximum (Aem) ~524 nm (in MeOH)[1] ~527 nm

Molecular Weight 410.81 g/mol [1] 471.42 g/mol

Solubility H20 (pH > 6), DMF, DMSOJ1] DMF, DMSO

Storage 4°C, protect from light[1] -20°C, protect from light

Experimental Protocols

The following protocols provide detailed methodologies for labeling live and fixed cells with 5-
Carboxyrhodamine 110, Succinimidyl Ester (SE).

Live-Cell Labeling

This protocol is designed for the general labeling of intracellular proteins in live cells for tracking
and localization studies. The protocol is adapted from methods used for the similar dye,
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)[2][3].

Materials:

5-Carboxyrhodamine 110, SE

Anhydrous Dimethyl Sulfoxide (DMSO)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Cells cultured on imaging-compatible dishes or slides
Protocol:

e Prepare a 10 mM Stock Solution: Dissolve the 5-Carboxyrhodamine 110, SE in anhydrous
DMSO to a final concentration of 10 mM. Mix well by vortexing. This stock solution can be
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stored at -20°C for several months, protected from light and moisture.

o Prepare a Working Solution: On the day of the experiment, dilute the 10 mM stock solution in
a serum-free live-cell imaging medium to a final working concentration. A starting
concentration of 1-5 uM is recommended. The optimal concentration should be determined
experimentally for each cell type and application.

o Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

» Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or
HBSS. Add the pre-warmed working solution of 5-Carboxyrhodamine 110, SE to the cells.

o |ncubation: Incubate the cells for 15-30 minutes at 37°C in a CO:2 incubator.

e Washing: Remove the staining solution and wash the cells three times with pre-warmed live-
cell imaging medium.

o Recovery: After the final wash, add fresh, pre-warmed live-cell imaging medium to the cells
and incubate for at least 30 minutes at 37°C to allow for the hydrolysis of any unbound dye.

e Imaging: The cells are now ready for fluorescence microscopy. Use a standard FITC/GFP
filter set for visualization.

Preparation

Staining Procedure Imaging
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Live-Cell Staining Workflow

Fixed-Cell Immunofluorescence

This protocol describes the use of 5-Carboxyrhodamine 110, SE to label a primary or
secondary antibody for subsequent immunofluorescence staining of fixed cells.
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Materials:

5-Carboxyrhodamine 110, SE

e Anhydrous Dimethyl Sulfoxide (DMSO)

e Primary and/or secondary antibodies

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS (Permeabilization Buffer)

o Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
o Phosphate-Buffered Saline (PBS)

e Cells cultured on coverslips

Protocol:

e Antibody Labeling:

o Dissolve 5-Carboxyrhodamine 110, SE in anhydrous DMSO to a concentration of 10
mg/mL.

o Dissolve the antibody to be labeled in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a
concentration of 1-5 mg/mL.

o Add the reactive dye solution to the antibody solution while gently vortexing. The molar
ratio of dye to antibody should be optimized, but a starting point of 10:1 is recommended.

o Incubate the reaction for 1 hour at room temperature, protected from light.

o Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography
column (e.g., Sephadex G-25).

e Cell Fixation and Permeabilization:

o Grow cells on coverslips to the desired confluency.
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Wash the cells twice with PBS.

[e]

o

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

[¢]

[¢]

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

[e]

Wash the cells three times with PBS.

e Blocking and Staining:

o Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at
room temperature.

o If using a directly labeled primary antibody, dilute it in Blocking Buffer and incubate with
the cells for 1-2 hours at room temperature or overnight at 4°C.

o If using a labeled secondary antibody, first incubate with the unlabeled primary antibody
(diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. Then,
wash three times with PBS and incubate with the 5-Carboxyrhodamine 110-labeled
secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected
from light.

e Final Washes and Mounting:

o Wash the cells three times with PBS.

o Briefly rinse with deionized water.

o Mount the coverslips onto microscope slides using an anti-fade mounting medium.

e Imaging:

o Image the samples using a fluorescence microscope equipped with a standard FITC/GFP
filter set.
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Fixed-Cell Immunofluorescence Workflow

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b8116030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathway and Logical Relationships

The succinimidyl ester of 5-Carboxyrhodamine 110 utilizes a common bioconjugation chemistry
to label proteins. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines,
such as the N-terminus of proteins and the epsilon-amine of lysine residues, to form a stable
amide bond. This covalent linkage ensures that the fluorescent dye is permanently attached to
the target protein.

5-Carboxyrhodamine 110-SE

Stable Amide Bond Formation Fluorescently Labeled ProteirD

Primary Amine (e.g., Lysine on Protein)
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Amine-Reactive Labeling Chemistry

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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